molecular formula C9H10O2 B112801 2-Methoxy-4-methylbenzaldehyde CAS No. 57415-35-7

2-Methoxy-4-methylbenzaldehyde

Cat. No. B112801
CAS RN: 57415-35-7
M. Wt: 150.17 g/mol
InChI Key: KVTOUUODKAHJCM-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzaldehyde is a chemical compound with the CAS Number: 57415-35-7 and a molecular weight of 150.18 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methylbenzaldehyde consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI key is KVTOUUODKAHJCM-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxy-4-methylbenzaldehyde are not available, benzaldehyde derivatives are known to participate in a variety of chemical reactions. For example, they can undergo nucleophilic addition reactions with various nucleophiles .


Physical And Chemical Properties Analysis

2-Methoxy-4-methylbenzaldehyde is a solid at room temperature . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density are not available .

Scientific Research Applications

1. Chemical Synthesis and Catalysis

2-Methoxy-4-methylbenzaldehyde is used in chemical synthesis pathways. For instance, it serves as a precursor in the production of methylbenzaldehydes, which are important in the synthesis of phthalic anhydride and terephthalic acid. These compounds are formed through sequential aldol condensations and dehydrocyclization during ethanol upgrading reactions, highlighting the compound's role in generating value-added chemicals from bioethanol (Moteki, Rowley, & Flaherty, 2016).

2. Vibrational Dynamics Analysis

2-Methoxy-4-methylbenzaldehyde has been studied for its vibrational dynamics. Insights into the dynamics of this compound in the solid state have been gained through INS spectroscopy combined with periodic DFT calculations. Such research is crucial for understanding the intrinsic properties of the compound, which can have implications in various scientific fields (Ribeiro-Claro et al., 2021).

3. Antibacterial Properties

Research into the antibacterial properties of 2-Methoxy-4-methylbenzaldehyde derivatives has shown potential in medical and health sciences. Compounds synthesized from this chemical have been tested for their antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These studies underscore the potential of 2-Methoxy-4-methylbenzaldehyde in contributing to the development of new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).

4. Synthesis of Derivatives with Bioactive Properties

2-Methoxy-4-methylbenzaldehyde is a key starting material in the synthesis of various bioactive compounds. Derivatives synthesized from it have shown effectiveness in inhibiting the growth of certain fungi, indicating its significance in agricultural science and food safety. These compounds have been specifically tested against phytopathogenic fungi, revealing their potential in managing plant diseases and contributing to crop protection (Jebur & Ismail, 2019).

Safety And Hazards

2-Methoxy-4-methylbenzaldehyde is classified as a warning substance according to the GHS classification . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

2-methoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTOUUODKAHJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423690
Record name 2-Methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylbenzaldehyde

CAS RN

57415-35-7
Record name 2-Methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
S NAKAJIMA, Y KOIKE, S KATO - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… September 13, 1971) Methylanhydroitaconitin was synthesized from 4-(2-methoxy-4-methylphenyl)-3-butenoic acid, which was derived from 2-methoxy-4-methylbenzaldehyde by …
Number of citations: 3 www.jstage.jst.go.jp
T Awad, J DeRuiter, CR Clark - Journal of chromatographic …, 2008 - academic.oup.com
… The 1-(2-methoxy-4-methylphenyl)-2,2-dimethylethanamine was prepared from 2-methoxy4-methylbenzaldehyde following conversion to the corresponding benzylchloride and …
Number of citations: 12 academic.oup.com
A Kumari, M Suresh, RB Singh - Tetrahedron, 2021 - Elsevier
… The proposed structure of Tabasesquiterpene A, an illudalane type of sesquiterpene has been synthesized in twelve steps from 2-methoxy-4-methylbenzaldehyde in 40% overall yield. …
Number of citations: 3 www.sciencedirect.com
S Nakajima - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
Methylanhydroitaconitin (III) which was prepared from anhydroitaconitin by treatment with the methylating agent followed by hydrolysis gave 2-methoxy-4-methylbenzaldehyde on …
Number of citations: 2 www.jstage.jst.go.jp
RH Bower, JP Lambooy - Journal of Medicinal Chemistry, 1969 - ACS Publications
… reduced by the Rosenmund reduction as described for the preparation of 3,5-dimethoxybenzaldehyde,12 to yield 2-methoxy-4-methylbenzaldehyde (49%), bp154 (25 mm) [lit,18 263-…
Number of citations: 1 pubs.acs.org
K Yoshida, M Shigi, T Fueno - The Journal of Organic Chemistry, 1975 - ACS Publications
Results The anodic oxidation of o-methylanisole in methanol containing sodium cyanide was carried out under a nitro-gen atmosphere at 25±1, with a constant current of 0.1 A. Four …
Number of citations: 25 pubs.acs.org
RA Glennon, R Raghupathi, P Bartyzel… - Journal of medicinal …, 1992 - ACS Publications
… from 2-methoxy-4-methylbenzaldehyde (32). The corresponding N-monomethyl derivatives (eg 7 and 13) were prepared by acylation of the primary amine (ie, 6 and 14) with ethyl …
Number of citations: 142 pubs.acs.org
JS Dickschat, T Wang, M Stadler - 2018 - hzi.openrepository.com
… The GC–MS analysis of all the obtained methylation products unequivocally established the identity of 17 and 2-methoxy-4-methylbenzaldehyde by the same retention index and best …
Number of citations: 2 hzi.openrepository.com
JS Dickschat, T Wang, M Stadler - Beilstein Journal of Organic …, 2018 - beilstein-journals.org
… The GC–MS analysis of all the obtained methylation products unequivocally established the identity of 17 and 2-methoxy-4-methylbenzaldehyde by the same retention index and best …
Number of citations: 17 www.beilstein-journals.org
T Awad - 2006 - etd.auburn.edu
… Synthesis of 2-methoxy-3-methylbenzaldehyde, 2-methoxy-4methylbenzaldehyde and 3-methoxy-2-methylbenzaldehyde....................... 92 2.3.5 Synthesis of 3-methoxy-4-…
Number of citations: 1 etd.auburn.edu

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